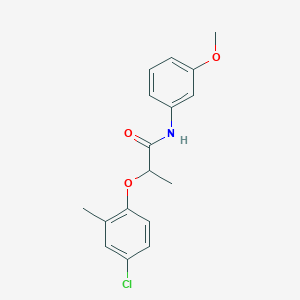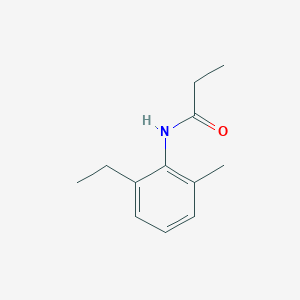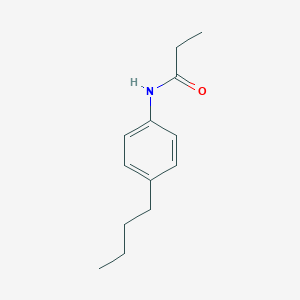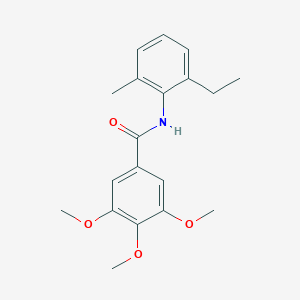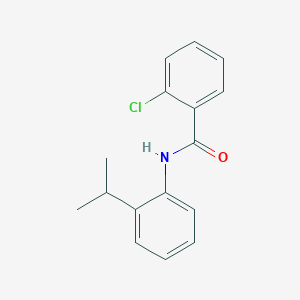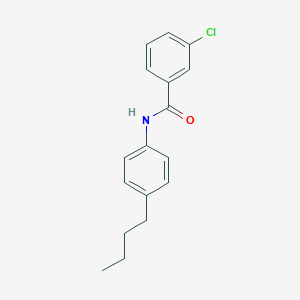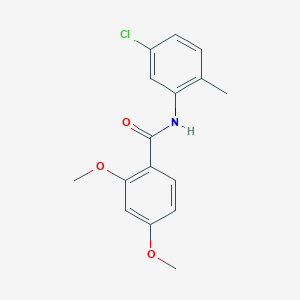
N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide, also known as CDMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CDMB belongs to the class of benzamide derivatives and is known for its selective inhibitory effects on certain enzymes and receptors.
Wirkmechanismus
N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide exerts its effects by selectively inhibiting the activity of PARP and HDAC enzymes. PARP is an important enzyme involved in DNA repair and cell survival, and its inhibition leads to increased DNA damage and cell death in cancer cells. HDAC is involved in the regulation of gene expression and its inhibition leads to the activation of anti-inflammatory and neuroprotective pathways.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has been shown to exhibit potent anti-cancer, anti-inflammatory, and neuroprotective effects in various preclinical studies. It has been found to induce cell death in cancer cells and sensitize them to chemotherapy and radiation therapy. It has also been shown to reduce inflammation and oxidative stress in various disease models and protect against neuronal damage in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has several advantages as a potential therapeutic agent, including its potent inhibitory effects on PARP and HDAC enzymes, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its anti-inflammatory and neuroprotective effects. However, its limitations include its potential toxicity and off-target effects, as well as the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide. One potential area of investigation is its use in combination with other therapeutics to enhance their efficacy in cancer treatment. Another area of research is the development of more selective and potent analogs of N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide with fewer off-target effects. Additionally, further studies are needed to determine the safety and efficacy of N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide in humans and to identify potential biomarkers for patient selection and monitoring.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide involves the reaction of 5-chloro-2-methylphenylamine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is followed by workup and purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent inhibitory effects on enzymes such as poly(ADP-ribose) polymerase (PARP) and histone deacetylase (HDAC). PARP inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment, while HDAC inhibition has been linked to anti-inflammatory and neuroprotective effects.
Eigenschaften
Molekularformel |
C16H16ClNO3 |
|---|---|
Molekulargewicht |
305.75 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H16ClNO3/c1-10-4-5-11(17)8-14(10)18-16(19)13-7-6-12(20-2)9-15(13)21-3/h4-9H,1-3H3,(H,18,19) |
InChI-Schlüssel |
JQZCABIHULHIGL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=C(C=C2)OC)OC |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



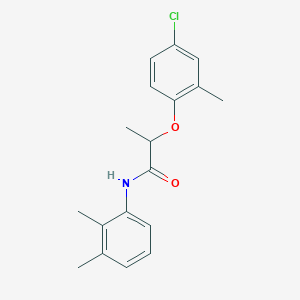
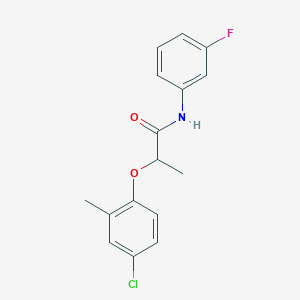
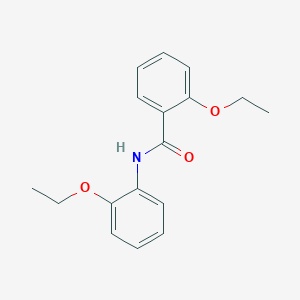

![N-[4-(dimethylamino)phenyl]-4-methoxybenzamide](/img/structure/B291774.png)

